3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c18-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-13-12-21-10-2-1-3-11-21/h4-9H,1-3,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUOVMJNAGIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine
The 4-fluorophenyl group is introduced via palladium-catalyzed cross-coupling, leveraging the selectivity of Suzuki reactions for aryl halides.
Procedure :
- Substrate : 3,6-Dichloropyridazine (1.0 equiv).
- Boronic Acid : 4-Fluorophenylboronic acid (1.2 equiv).
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base : Sodium carbonate (2.0 equiv).
- Solvent System : Dioxane/water (4:1, v/v).
- Conditions : Reflux at 110°C for 12 h under nitrogen.
Outcome :
- Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
- Characterization :
Synthesis of 2-(Piperidin-1-yl)Ethanethiol
Alkylation of Piperidine with 2-Chloroethylamine
Procedure :
- Reactants : Piperidine (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv).
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Ethanol (anhydrous).
- Conditions : Reflux for 24 h.
Outcome :
- Intermediate : 2-(Piperidin-1-yl)ethylamine hydrochloride (85% yield).
- Thiolation : Treatment with thiourea in ethanol/HCl, followed by alkaline hydrolysis, yields 2-(piperidin-1-yl)ethanethiol.
Characterization :
Nucleophilic Aromatic Substitution at Position 6
Thiolate-Mediated Displacement of Chlorine
Procedure :
- Substrate : 3-(4-Fluorophenyl)-6-chloropyridazine (1.0 equiv).
- Nucleophile : 2-(Piperidin-1-yl)ethanethiol (1.5 equiv).
- Base : Sodium hydride (1.2 equiv, 60% dispersion in oil).
- Solvent : Dry DMF.
- Conditions : 80°C for 8 h under nitrogen.
Outcome :
- Yield : 65% after purification (silica gel, CH₂Cl₂/MeOH 95:5).
- Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (d, J = 2.4 Hz, 1H, H5), 8.15 (d, J = 2.4 Hz, 1H, H4), 7.70–7.65 (m, 2H, ArH), 7.20–7.15 (m, 2H, ArH), 3.25 (t, J = 6.8 Hz, 2H, S-CH₂), 2.60–2.50 (m, 6H, N-CH₂), 1.50–1.40 (m, 6H, piperidine CH₂).
- HRMS (ESI): m/z calculated for C₁₇H₂₀FN₃S [M+H]⁺: 334.1385; found: 334.1389.
Alternative Methodologies and Optimization Insights
Copper-Catalyzed C-S Bond Formation
For recalcitrant substrates, Ullmann-type coupling using CuI and 1,10-phenanthroline enhances reactivity:
Protecting Group Strategies
- Thiol Protection : Using tert-butyl disulfide to mitigate oxidation, followed by deprotection with TFA.
- Piperidine Protection : Boc-group removal post-synthesis via HCl/THF.
Mechanistic Considerations
- Suzuki Coupling : Oxidative addition of Pd(0) to 3,6-dichloropyridazine, transmetallation with boronic acid, and reductive elimination yield the 4-fluorophenyl derivative.
- Nucleophilic Substitution : Thiolate attack at position 6 proceeds via a Meisenheimer complex, facilitated by electron-withdrawal from the pyridazine ring.
Analytical Validation and Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Calculated (%) for C₁₇H₁₉FN₃S: C, 61.24; H, 5.74; N, 12.60. Found: C, 61.18; H, 5.78; N, 12.55.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacokinetic Variations
Analog 1 : 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
- Structural Differences :
- Replaces the sulfanyl-ethyl-piperidine group with a sulfonyl-piperazinyl group.
- Substitutes the fluorophenyl group with a difluorophenyl-sulfonyl moiety.
- The difluorophenyl group may enhance metabolic resistance but could alter binding affinity due to steric effects.
Analog 2 : 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine ()
- Structural Differences :
- Features a fused triazolo-pyridazine core instead of a pyridazine ring.
- Uses a methylsulfanyl group instead of the bulkier piperidinylethyl sulfanyl chain.
- Implications :
Physicochemical Properties
Note: Values are estimated based on structural analogs and computational modeling.
Biological Activity
The compound 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a novel pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways involved in cancer proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, particularly those involved in neurological pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values reported are approximately 25.72 μM for MCF-7 cells, indicating significant cytotoxicity .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
- Tumor Growth Suppression : In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, reinforcing its potential as an anticancer agent .
Antimicrobial Activity
The compound's antibacterial properties have also been investigated:
- Broad-Spectrum Activity : Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Study 1: Anticancer Efficacy
In a controlled study assessing the efficacy of this compound on MCF-7 cells, researchers reported:
- Dosage : Administered at varying concentrations (5 μM to 50 μM).
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
Study 2: Antibacterial Properties
A separate investigation focused on the antimicrobial effects against E. coli and P. mirabilis:
- Methodology : Agar disc diffusion method was employed.
- Findings : The compound displayed effective antibacterial activity with MIC values lower than conventional antibiotics like chloramphenicol.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
